O-cyclohexylmethylO,O-diphenylphosphorothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

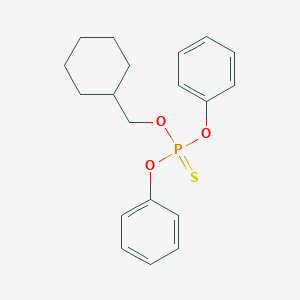

O-cyclohexylmethylO,O-diphenylphosphorothioate is an organophosphorus compound with the molecular formula C19H23O3PS. This compound belongs to the class of organophosphates, which are widely used in various industrial and agricultural applications due to their unique chemical properties .

Wirkmechanismus

are a class of organophosphorus compounds that have found a wide range of applications in industrial, agricultural, and medicinal chemistry due to their biological and physical properties as well as their utility as synthetic intermediates . They are of interest as effective pesticides and have been introduced as potential chemotherapeutic agents .

The synthesis of phosphorothioates has received little attention . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .

Organophosphates, a category to which phosphorothioates belong, have a ubiquitous mode of action on the nervous system across several animal species, posing a greater risk to non-target organisms . They have also been used as nerve agents in chemical warfare . The indiscriminate use of chemical/synthetic pesticides in the past few decades has led to their residues being omnipresent in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-cyclohexylmethylO,O-diphenylphosphorothioate typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphorothioic chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioic chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

O-cyclohexylmethylO,O-diphenylphosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphorothioate oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-cyclohexylmethylO,O-diphenylphosphorothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O,O-diphenylphosphorothioate: Similar structure but lacks the cyclohexylmethyl group.

Cyclohexyl diphenyl phosphine: Similar structure but contains a phosphine group instead of a phosphorothioate group.

Uniqueness

O-cyclohexylmethylO,O-diphenylphosphorothioate is unique due to the presence of both cyclohexylmethyl and diphenylphosphorothioate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions .

Biologische Aktivität

O-cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphate compound that has garnered attention for its biological activity, particularly in the fields of agriculture and toxicology. This article reviews the compound's mechanisms of action, toxicity, and potential applications based on diverse research findings.

- Chemical Formula : C17H21O3PS

- Molecular Weight : 323.39 g/mol

- Structure : The compound features a phosphorothioate group, which is characteristic of many organophosphate pesticides.

O-cyclohexylmethyl O,O-diphenylphosphorothioate functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The following mechanisms have been observed:

- Acetylcholinesterase Inhibition : The primary action involves blocking the enzyme responsible for breaking down acetylcholine, leading to prolonged neurotransmitter activity.

- Ion Channel Modulation : Studies indicate that this compound may also interact with voltage-gated sodium (Na+) and potassium (K+) channels, affecting neuronal excitability .

- Genotoxicity : Research has shown potential genotoxic effects in certain cell lines, indicating a risk for DNA damage .

Toxicity Profile

The toxicity of O-cyclohexylmethyl O,O-diphenylphosphorothioate is significant, with acute exposure leading to symptoms such as:

- Neurological effects: Muscle spasms, seizures, and respiratory failure.

- Systemic effects: Nausea, vomiting, and abdominal pain.

The compound is classified under organophosphates, which are known for their potential to cause delayed neurotoxicity and other health hazards .

Table 1: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| LD50 (oral, rats) | 50 mg/kg |

| Acceptable Daily Intake | 0.001 mg/kg |

| Symptoms of Exposure | Muscle spasms, confusion |

Case Studies and Research Findings

-

Insecticidal Activity :

A study demonstrated that O-cyclohexylmethyl O,O-diphenylphosphorothioate exhibited significant insecticidal properties against various pests. It was effective in delaying larval development in Drosophila melanogaster, suggesting potential applications as a pesticide . -

Neurotoxic Effects :

Research involving rat models indicated that exposure to the compound resulted in notable neurotoxic effects, including alterations in behavior and motor function due to cholinergic overstimulation . -

Environmental Impact :

The persistence of phosphorothioates in the environment raises concerns regarding their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to long-term toxicity in ecosystems .

Eigenschaften

IUPAC Name |

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNQERSLMYMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.